molecular formula C20H25F6N2P B12054371 2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate CAS No. 1176202-62-2

2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate

Cat. No.: B12054371
CAS No.: 1176202-62-2
M. Wt: 438.4 g/mol
InChI Key: QMSMRHHBCWKWQO-UHFFFAOYSA-N
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Description

2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a pyridinium core substituted with a 2,6-diisopropylphenyl group and a methyl group, paired with a hexafluorophosphate anion. Its distinct structure contributes to its reactivity and functionality in different chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2,6-diisopropylphenylamine with a suitable aldehyde or ketone to form an intermediate imine, which then undergoes cyclization with a pyridine derivative under acidic conditions to yield the desired imidazo[1,5-a]pyridinium compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability. The use of high-purity reagents and controlled reaction conditions ensures the consistent production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, dihydroimidazo[1,5-a]pyridinium compounds, and various substituted derivatives depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of 2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate involves its interaction with molecular targets through various pathways:

Properties

CAS No.

1176202-62-2

Molecular Formula

C20H25F6N2P

Molecular Weight

438.4 g/mol

IUPAC Name

2-[2,6-di(propan-2-yl)phenyl]-5-methylimidazo[1,5-a]pyridin-2-ium;hexafluorophosphate

InChI

InChI=1S/C20H25N2.F6P/c1-14(2)18-10-7-11-19(15(3)4)20(18)21-12-17-9-6-8-16(5)22(17)13-21;1-7(2,3,4,5)6/h6-15H,1-5H3;/q+1;-1

InChI Key

QMSMRHHBCWKWQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=C[N+](=CN12)C3=C(C=CC=C3C(C)C)C(C)C.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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